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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B11927613

Get Quote

Technical Monograph: 2-(2-Chlorophenyl)-4-
pentyn-2-ol
Physicochemical Profile, Synthetic Logic, and
Divergent Utility in Medicinal Chemistry[1]
Part 1: Executive Technical Summary
2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS 1340170-80-0) is a tertiary homopropargylic alcohol

characterized by a dense functional array: a terminal alkyne, a sterically crowded tertiary

hydroxyl group, and an ortho-chlorinated aromatic ring.

In drug discovery, this molecule serves as a high-value divergent synthon. Its structure allows it

to function as a "linchpin" intermediate—capable of undergoing orthogonal functionalization at

the alkyne terminus (via Sonogashira or Click chemistry) while maintaining a rigid chiral center

essential for target specificity. It is structurally homologous to precursors used in the synthesis

of triazole antifungals and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the

ortho-chloro substituent provides critical metabolic stability and conformational locking.
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Part 2: Physicochemical Properties[2]
The following data aggregates predicted and experimental values essential for handling and

formulation.

Property Value / Description Technical Note

CAS Number 1340170-80-0

Molecular Formula C₁₁H₁₁ClO

Molecular Weight 194.66 g/mol

Appearance Viscous oil / Low-melting solid
Tendency to supercool;

crystallizes slowly.

LogP (Predicted) ~2.6 – 2.9
Moderate lipophilicity; suitable

for CNS penetration.

pKa (OH) ~13.1

Weakly acidic; requires strong

bases (NaH, KH) for

deprotonation.

H-Bond Donors 1
Tertiary -OH (sterically

hindered).

H-Bond Acceptors 1 Oxygen atom.[1]

Solubility DMSO, MeOH, DCM, EtOAc
Poor water solubility (<0.1

mg/mL).

Part 3: Synthetic Methodology
The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol is a classic example of nucleophilic

addition to a ketone, but it requires specific control to avoid the formation of allenyl byproducts.

3.1. The Barbier-Type Propargylation Protocol
While Grignard reagents (propargylmagnesium bromide) are common, they exist in equilibrium

with allenylmagnesium species, leading to mixtures of alkyne and allene products. A Zinc-
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mediated Barbier reaction is preferred for high chemoselectivity toward the homopropargylic

alcohol.

Reaction Scheme:

Step-by-Step Protocol:

Activation: In a flame-dried flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-

dibromoethane (5 mol%) in dry THF.

Addition: Cool the suspension to 0°C. Add 2'-chloroacetophenone (1.0 equiv).

Propargylation: Dropwise add propargyl bromide (1.2 equiv, 80% in toluene) over 30

minutes. The exotherm must be controlled to keep T < 10°C.[2]

Workup: Quench with saturated aqueous NH₄Cl. The mild acidic quench breaks the zinc

alkoxide without inducing dehydration (which would form the enyne).

Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point:

Temperature: Maintaining <10°C suppresses the rearrangement of the propargyl zinc

intermediate to the allenyl isomer, ensuring the terminal alkyne product is dominant.

3.2. Synthetic Pathway Visualization
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Figure 1: Zinc-mediated Barbier synthesis favoring the homopropargylic alcohol over the allenyl

isomer.

Part 4: Chemical Reactivity & Applications[4][5]
This molecule is a "Divergent Synthon." Its utility lies in the ability to selectively react the alkyne

or the alcohol, or to engage both in cyclization reactions.

4.1. The "Click" Handle (Alkyne Reactivity)
The terminal alkyne is a perfect substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC).

Application: Synthesis of 1,2,3-triazoles. In medicinal chemistry, the triazole ring acts as a

bioisostere for amide bonds, improving metabolic stability.

Protocol Insight: The steric bulk of the ortho-chlorophenyl group does not hinder the alkyne,

as the propargyl linker (-CH₂-) acts as a spacer.

4.2. Metal-Catalyzed Cycloisomerization (Furan Synthesis)
One of the most powerful applications of gamma-hydroxy alkynes is the gold- or silver-

catalyzed cyclization to form substituted dihydrofurans or furans.

Mechanism: The metal (AuCl₃ or AgOTf) activates the alkyne (π-activation). The hydroxyl

oxygen attacks the activated alkyne (5-exo-dig or 6-endo-dig cyclization).

Result: Formation of 2,2-disubstituted dihydrofurans, which are core scaffolds in many

natural products and lignans.

4.3. Stereochemical Resolution
The synthesized product is racemic. For drug development, enantiomeric purity is non-

negotiable.

Resolution Strategy: Kinetic resolution using Lipase B from Candida antarctica (CAL-B).

Process: Acylation of the tertiary alcohol is difficult due to sterics. However, the propargyl

group allows for specific enzyme docking. Alternatively, chiral HPLC using polysaccharide-
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based columns (e.g., Chiralpak AD-H) is effective due to the π-π interactions provided by the

chlorophenyl ring.

4.4. Reactivity Network Visualization
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Figure 2: Divergent reactivity profile. The pathway to Dihydrofuran is particularly valuable for

generating heterocyclic libraries.

Part 5: Safety & Handling (MSDS Summary)
Hazards:

H226: Flammable liquid and vapor (Flash point approx. 40-50°C).

H302/H315: Harmful if swallowed; causes skin irritation.

Alkyne Warning: Terminal alkynes can form explosive acetylides with copper or silver in

dry, basic conditions. Ensure proper quenching during Sonogashira couplings.

Storage: Store at 2-8°C under inert atmosphere (Argon). The tertiary alcohol is prone to slow

dehydration if exposed to acidic moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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